molecular formula C13H14O2 B14504114 2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one CAS No. 64330-68-3

2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one

Cat. No.: B14504114
CAS No.: 64330-68-3
M. Wt: 202.25 g/mol
InChI Key: YTJABHZZDRQXPU-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one is an organic compound with a unique structure that combines a naphthalene ring with a hydroxy group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one typically involves the reaction of naphthalene derivatives with isopropyl alcohol under acidic or basic conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydrolysis to introduce the hydroxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone.

    Reduction: The compound can be reduced to remove the hydroxy group, yielding a hydrocarbon.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 2-(propan-2-yl)naphthalen-1-one.

    Reduction: Formation of 2-(propan-2-yl)naphthalene.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-naphthaldehyde: Similar structure but with an aldehyde group instead of an isopropyl group.

    2-Hydroxy-3-(propan-2-yl)naphthalene: Similar structure but with the isopropyl group at a different position.

    1-Hydroxy-2-(propan-2-yl)naphthalene: Similar structure but with the hydroxy group at a different position.

Uniqueness

2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one is unique due to the specific positioning of the hydroxy and isopropyl groups on the naphthalene ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

64330-68-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-hydroxy-2-propan-2-ylnaphthalen-1-one

InChI

InChI=1S/C13H14O2/c1-9(2)13(15)8-7-10-5-3-4-6-11(10)12(13)14/h3-9,15H,1-2H3

InChI Key

YTJABHZZDRQXPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C=CC2=CC=CC=C2C1=O)O

Origin of Product

United States

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